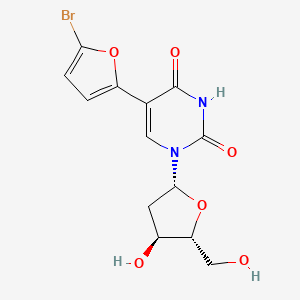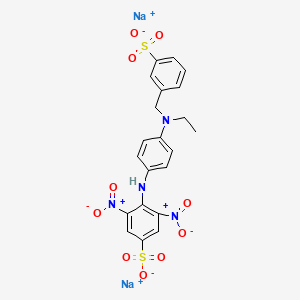
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt is a complex organic compound known for its vibrant blue color It is commonly used as a dye in various industries, including textiles, food, and cosmetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt involves multiple steps The process typically starts with the nitration of benzene derivatives to introduce nitro groups This is followed by sulfonation to add sulfonic acid groups
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels. The final product is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Acid Blue 1: Another blue dye with similar applications but different chemical structure.
Acid Blue 7: Known for its use in textile dyeing.
Acid Blue 25: Commonly used in the food industry.
Uniqueness
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt is unique due to its high stability, solubility in water, and vibrant color. These properties make it highly desirable for various industrial applications.
Properties
CAS No. |
93941-84-5 |
|---|---|
Molecular Formula |
C21H18N4Na2O10S2 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
disodium;4-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]anilino]-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C21H20N4O10S2.2Na/c1-2-23(13-14-4-3-5-17(10-14)36(30,31)32)16-8-6-15(7-9-16)22-21-19(24(26)27)11-18(37(33,34)35)12-20(21)25(28)29;;/h3-12,22H,2,13H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
OEVKFNWEOVEOKY-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


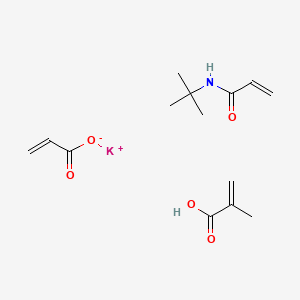
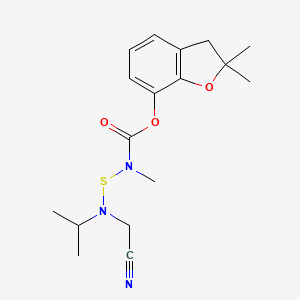
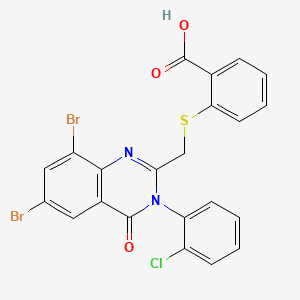



![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)
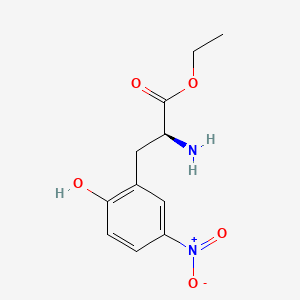


![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)


